molecular formula C35H41O4P B12877694 Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide

Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide

Cat. No.: B12877694
M. Wt: 556.7 g/mol
InChI Key: NQXHPDMLIUVXJD-UHFFFAOYSA-N
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Description

Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a binaphthyl moiety with trimethoxy substitutions. The presence of the dicyclohexyl groups further enhances its chemical properties, making it a valuable compound in synthetic chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide typically involves multiple steps, starting with the preparation of the binaphthyl core. The trimethoxy substitutions are introduced through electrophilic aromatic substitution reactions, followed by the introduction of the phosphine oxide group via a phosphination reaction. The final step involves the addition of dicyclohexyl groups through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphine oxides with higher oxidation states.

    Reduction: The compound can be reduced to form phosphines with lower oxidation states.

    Substitution: The trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions may produce lower oxidation state phosphines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic reactions, facilitating the formation of reactive intermediates. The trimethoxy and dicyclohexyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide stands out due to its binaphthyl core, which provides a unique steric and electronic environment. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well. The presence of the trimethoxy groups further enhances its reactivity and stability, making it a versatile compound in various scientific research fields.

Properties

Molecular Formula

C35H41O4P

Molecular Weight

556.7 g/mol

IUPAC Name

2-dicyclohexylphosphoryl-1,4-dimethoxy-3-(2-methoxynaphthalen-1-yl)naphthalene

InChI

InChI=1S/C35H41O4P/c1-37-30-23-22-24-14-10-11-19-27(24)31(30)32-33(38-2)28-20-12-13-21-29(28)34(39-3)35(32)40(36,25-15-6-4-7-16-25)26-17-8-5-9-18-26/h10-14,19-23,25-26H,4-9,15-18H2,1-3H3

InChI Key

NQXHPDMLIUVXJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C(=C3P(=O)(C5CCCCC5)C6CCCCC6)OC)OC

Origin of Product

United States

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